molecular formula C7H6Br2O B082894 3,5-Dibromo-2-methylphenol CAS No. 14122-00-0

3,5-Dibromo-2-methylphenol

Cat. No.: B082894
CAS No.: 14122-00-0
M. Wt: 265.93 g/mol
InChI Key: VROUTHJWEHEEAY-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-methylphenol: is an organic compound with the molecular formula C7H6Br2O and a molecular weight of 265.933 g/mol It is a brominated phenol derivative, characterized by the presence of two bromine atoms at the 3 and 5 positions and a methyl group at the 2 position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 2-methylphenol (o-cresol):

Industrial Production Methods:

Industrial production methods for 3,5-Dibromo-2-methylphenol are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

  • Electrophilic Substitution:

      Reagents: Halogens, nitrating agents, sulfonating agents

      Conditions: Typically carried out in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3)

      Products: Various substituted derivatives depending on the reagent used

  • Oxidation:

      Reagents: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)

      Conditions: Acidic or basic medium

      Products: Oxidized phenolic compounds

  • Reduction:

      Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

      Conditions: Typically carried out in an inert solvent such as tetrahydrofuran (THF)

      Products: Reduced phenolic compounds

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 3,5-Dibromo-2-methylphenol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Antimicrobial Agents: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antimicrobial agents.

Medicine:

    Drug Development: Research is ongoing to explore the potential of this compound in drug development, particularly for its antimicrobial and anti-inflammatory properties.

Industry:

    Chemical Manufacturing: It is used in the production of various chemicals and materials, including dyes, resins, and polymers.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-methylphenol involves its interaction with biological molecules, leading to various biochemical effects. The bromine atoms in the compound can participate in halogen bonding, which can influence the compound’s reactivity and interaction with enzymes and other proteins. The phenolic hydroxyl group can form hydrogen bonds, further affecting the compound’s biological activity.

Comparison with Similar Compounds

  • 2,4-Dibromo-6-methylphenol
  • 3,5-Dibromo-2-methoxyphenol
  • 3,5-Dibromo-4-methylphenol

Comparison:

  • 3,5-Dibromo-2-methylphenol is unique due to the specific positioning of the bromine atoms and the methyl group, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different antimicrobial and chemical properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

3,5-dibromo-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O/c1-4-6(9)2-5(8)3-7(4)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROUTHJWEHEEAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400123
Record name 3,5-dibromo-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14122-00-0
Record name 3,5-dibromo-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DIBROMO-2-METHYLPHENOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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